REACTION_CXSMILES
|
[ClH:1].[CH2:2]=O.[CH2:4]([O:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)[CH2:5][CH2:6][CH3:7]>C1C=CC=CC=1>[CH2:4]([O:8][C:9]1[CH:14]=[CH:13][C:12]([CH2:2][Cl:1])=[CH:11][CH:10]=1)[CH2:5][CH2:6][CH3:7]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
9.6 g
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
C(CCC)OC1=CC=CC=C1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Type
|
CUSTOM
|
Details
|
the reaction mixture stirred for 4 hours at this temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The organic phase is separated off
|
Type
|
WASH
|
Details
|
washed twice with 30 ml amounts of water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Type
|
DISTILLATION
|
Details
|
After distilling off the benzene
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)OC1=CC=C(CCl)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 27 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |